Roxadustat Hemoglobin Response vs. Placebo in Phase 3 NDD-CKD Trial
In a double-blind, placebo-controlled, 8-week phase 3 study in non-dialysis-dependent CKD patients with anemia (baseline Hb ~8.9 g/dL), roxadustat treatment resulted in a mean hemoglobin increase of +1.9 g/dL, compared to a mean change of -0.4 g/dL in the placebo group (p<0.00001) [1]. Additionally, 84.2% of roxadustat-treated patients achieved a hemoglobin response (≥1 g/dL increase), compared to 0.0% of placebo patients (p<0.00001) [1].
| Evidence Dimension | Hemoglobin change from baseline |
|---|---|
| Target Compound Data | Mean Hb change: +1.9 g/dL; Hb response rate: 84.2% |
| Comparator Or Baseline | Placebo: Mean Hb change: -0.4 g/dL; Hb response rate: 0.0% |
| Quantified Difference | Mean Hb change difference: +2.3 g/dL; Hb response rate difference: +84.2 percentage points |
| Conditions | Phase 3, double-blind, placebo-controlled trial; NDD-CKD patients; 8-week treatment duration |
Why This Matters
This direct comparison against placebo provides unequivocal evidence of roxadustat's efficacy in correcting anemia, a fundamental requirement for any HIF-PHI selection.
- [1] FibroGen, Inc. (2017). FibroGen's Roxadustat (FG-4592) Meets Primary Endpoints in Two Phase 3 Anemia Studies in China. Press Release. View Source
